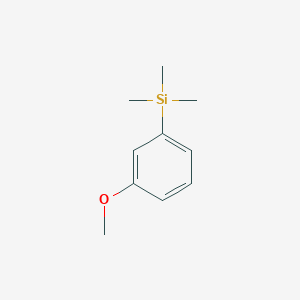![molecular formula C11H22O4Si B100812 Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester CAS No. 17962-38-8](/img/structure/B100812.png)
Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester
Vue d'ensemble
Description
Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester is a chemical compound with the molecular formula C11H22O4Si . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds involves the use of trimethylsilyl chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a base (i.e., pyridine, triethylamine, or 2,6-lutidine) in dichloromethane . Another method involves TMSCl and lithium sulfide (Li2S) in acetonitrile .Molecular Structure Analysis
The molecular structure of this compound includes a propanedioic acid moiety, a trimethylsilyl group, and a diethyl ester group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the formation of amide, ester, anhydride, and chloride derivatives . Trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .Applications De Recherche Scientifique
Biotechnological Production of Valuable Chemicals
Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester, as a specific chemical entity, did not directly appear in the reviewed literature. However, its structural relatives and the processes it may be involved in or result from have been discussed extensively in the context of biotechnological routes and chemical synthesis. The focus here is on the transformation of biomass-derived compounds into valuable chemicals, including esters, through both chemical and biotechnological processes.
Biotechnological routes based on lactic acid production from biomass underscore the transformation of sugars present in biomass into lactic acid, which serves as a feedstock for green chemistry applications. This process enables the synthesis of various chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through biotechnological routes. These developments highlight the potential of using lactic acid derivatives, including various esters, for producing biodegradable polymers and other green chemicals, presenting a sustainable alternative to traditional chemical synthesis methods (Gao, Ma, & Xu, 2011).
Downstream Processing of Biologically Produced Diols
The downstream processing of biologically produced diols, such as 1,3-propanediol, from fermentation broth is significant due to its application in the production of polymers and other chemicals. The recovery and purification processes of these diols, including 1,3-propanediol, involve methods like evaporation, distillation, and extraction, which are crucial for achieving high purity and yield. These processes demonstrate the complexity and cost considerations involved in biotechnological production, highlighting the need for improved methods to enhance efficiency and reduce costs (Xiu & Zeng, 2008).
Catalytic Conversion of Glycerol to Propanediols
The catalytic conversion of glycerol to 1,3-propanediol is a promising synthetic route that utilizes glycerol, a renewable resource, for the production of valuable chemicals. This process, catalyzed by heterogeneous catalysts, aims to offer a more efficient and competitive method for the production of 1,3-propanediol, which has applications in plastics, pharmaceuticals, and textile industries. The review of chemical routes for 1,3-propanediol production evaluates process variables and the influence of catalysts, highlighting the potential of platinum, iridium, and copper as catalysts for this conversion. This research direction underscores the importance of optimizing operating conditions and reactor types for cost-effective production (Da Silva Ruy et al., 2020).
Propriétés
IUPAC Name |
diethyl 2-(trimethylsilylmethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4Si/c1-6-14-10(12)9(8-16(3,4)5)11(13)15-7-2/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOGFXACYDZIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C[Si](C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066284 | |
| Record name | Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester | |
CAS RN |
17962-38-8 | |
| Record name | 1,3-Diethyl 2-[(trimethylsilyl)methyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17962-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, ((trimethylsilyl)methyl)-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017962388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, 2-[(trimethylsilyl)methyl]-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [(trimethylsilyl)methyl]malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPANEDIOIC ACID, ((TRIMETHYLSILYL)METHYL)-, DIETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZD84MD265 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



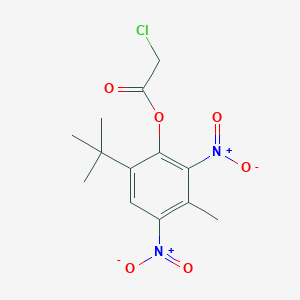
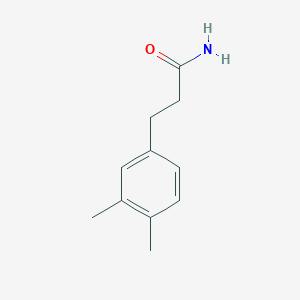
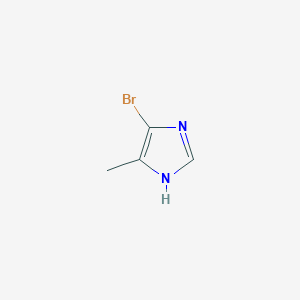
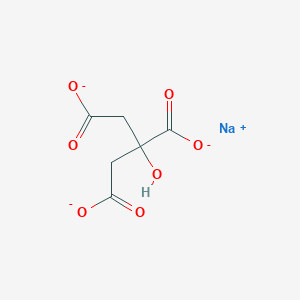
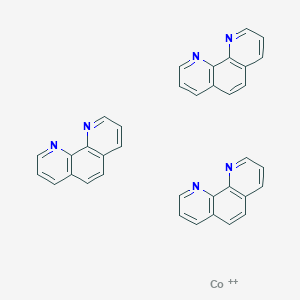
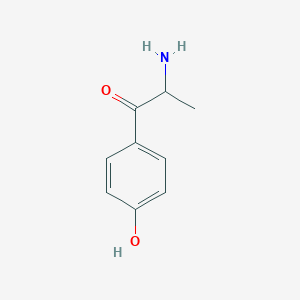
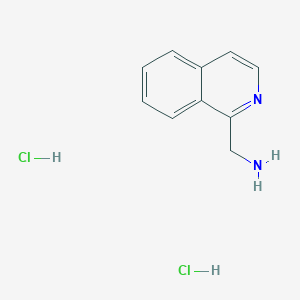
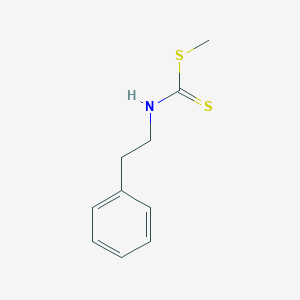
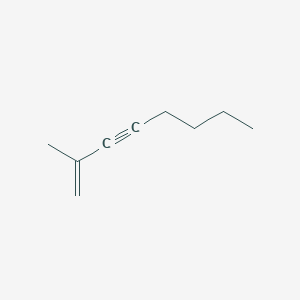
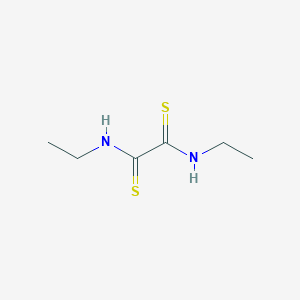
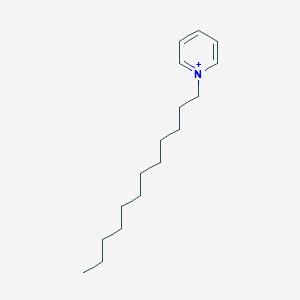
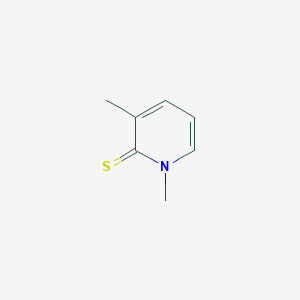
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
